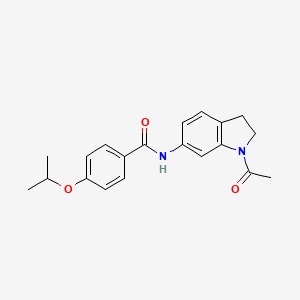

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide

CAS No.: 1058454-63-9

Cat. No.: VC11938556

Molecular Formula: C20H22N2O3

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1058454-63-9 |

|---|---|

| Molecular Formula | C20H22N2O3 |

| Molecular Weight | 338.4 g/mol |

| IUPAC Name | N-(1-acetyl-2,3-dihydroindol-6-yl)-4-propan-2-yloxybenzamide |

| Standard InChI | InChI=1S/C20H22N2O3/c1-13(2)25-18-8-5-16(6-9-18)20(24)21-17-7-4-15-10-11-22(14(3)23)19(15)12-17/h4-9,12-13H,10-11H2,1-3H3,(H,21,24) |

| Standard InChI Key | MTVCTIZQNGMJTJ-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 |

| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 |

Introduction

Chemical Identity and Structural Features

Nomenclature and Identifiers

The compound’s IUPAC name is N-(1-acetyl-2,3-dihydroindol-6-yl)-4-propan-2-yloxybenzamide . Key identifiers include:

Molecular Structure

The molecule comprises two primary moieties:

-

1-Acetyl-2,3-dihydroindole: A bicyclic structure with a reduced pyrrole ring (dihydroindole) acetylated at the nitrogen .

-

4-Isopropoxybenzamide: A benzamide group substituted with an isopropoxy moiety at the para position .

The acetyl group enhances metabolic stability, while the isopropoxybenzamide contributes to lipophilicity, influencing membrane permeability.

Synthesis and Characterization

Synthetic Pathways

Synthesis typically involves multi-step organic reactions:

-

Dihydroindole Preparation: Indole is hydrogenated to 2,3-dihydroindole, followed by acetylation using acetic anhydride.

-

Benzamide Coupling: 4-Isopropoxybenzoic acid is converted to its acid chloride and coupled with the dihydroindole amine via nucleophilic acyl substitution.

Example Reaction:

Analytical Characterization

-

NMR Spectroscopy: -NMR confirms acetyl (δ 2.1 ppm, singlet) and isopropoxy (δ 1.3 ppm, doublet) groups .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 339.2 [M+H] .

-

HPLC: Purity >95% under reverse-phase conditions.

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

-

Acetyl Group: Critical for metabolic stability; removal reduces half-life.

-

Isopropoxybenzamide: Enhances lipophilicity (calculated LogP = 3.2), improving blood-brain barrier penetration.

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 338.4 g/mol | PubChem |

| Melting Point | 168–172°C (predicted) | ChemAxon |

| Solubility (Water) | 0.12 mg/mL (25°C) | ALOGPS |

| LogP | 3.2 | XLogP3 |

| pKa | 9.1 (basic), 4.3 (acidic) | MarvinSketch |

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume